REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7](C(=O)C(F)(F)F)[CH2:6][CH2:5]2.O.O.[NH4+].[CH3:21][N:22]1C(=O)CCC1>>[CH2:8]1[C:9]2[C:4](=[CH:3][C:2]([C:21]#[N:22])=[CH:11][CH:10]=2)[CH2:5][CH2:6][NH:7]1 |f:2.3|
|
Name
|
cuprous cyanide
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the whole was cooled with ice
|
Type
|
EXTRACTION
|
Details
|
The resultant was subjected to extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant was dissolved in diethyl ether
|
Type
|
ADDITION
|
Details
|
added with a 4 mol/l hydrogen chloride/dioxane solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Type
|
CUSTOM
|
Details
|
The resultant was dried
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC(=CC=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |